

# Sulforidazine: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Sulforidazine

Cat. No.: B028238

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This technical guide provides an in-depth analysis of **Sulforidazine**, a potent antipsychotic agent and a major metabolite of thioridazine.<sup>[1][2][3]</sup> This document outlines its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, presenting a core resource for research and development.

## Chemical and Physical Properties

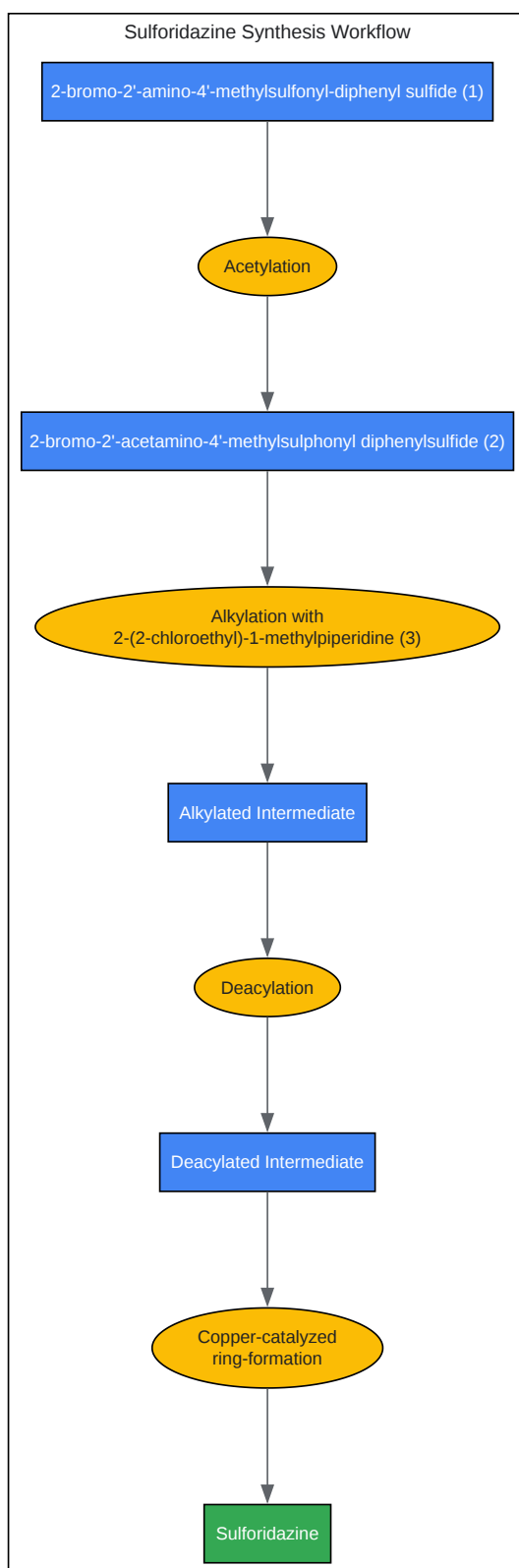
**Sulforidazine**, with the CAS Number 14759-06-9, is a phenothiazine derivative.<sup>[1][4][5][6]</sup> It is also known by the brand names Imagotan, Psychoson, and Inofal.<sup>[1][2][3]</sup> The fundamental chemical and physical characteristics of **Sulforidazine** are summarized in the table below.

Property	Value	Source
CAS Number	14759-06-9	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>21</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	402.57 g·mol <sup>-1</sup>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	10-{2-[(RS)-1-Methylpiperidin-2-yl]ethyl}-2-(methylsulfonyl)-10H-phenothiazine	<a href="#">[1]</a>
Physical Description	Solid, Thick Yellow Oil	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Melting Point	121-123 °C	<a href="#">[4]</a> <a href="#">[5]</a>
LogP	4.45	<a href="#">[5]</a>
Topological Polar Surface Area	74.3 Å <sup>2</sup>	<a href="#">[7]</a>

## Synthesis and Experimental Protocols

### Chemical Synthesis of Sulforidazine

A documented synthesis of **Sulforidazine** involves a multi-step process, which is outlined below.[\[1\]](#)



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*A simplified workflow for the chemical synthesis of **Sulfuridazine**.*

#### Methodology:

- **Acetylation:** The synthesis begins with the acetylation of 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (1) to yield 2-bromo-2'-acetamino-4'-methylsulphonyl diphenylsulfide (2).<sup>[1]</sup>
- **Alkylation:** The resulting compound (2) is then alkylated using 2-(2-chloroethyl)-1-methylpiperidine (3).<sup>[1]</sup>
- **Deacylation and Ring Formation:** Following alkylation, a deacylation step is performed, which is then followed by a copper-catalyzed ring-formation reaction to produce the final product, **Sulforidazine**.<sup>[1]</sup>

Another described manufacturing process involves heating a mixture of 2-methylsulfonylphenothiazine, 2-(2-chloroethyl)-1-methylpiperidine, diethyl carbonate, and sodium methylate.<sup>[4]</sup> The product is then purified through extraction with a tartaric acid solution, followed by precipitation and recrystallization from acetone.<sup>[4]</sup>

## Analytical Protocol for Metabolite Identification

The metabolism of **Sulforidazine** has been investigated in rats, with metabolites identified in urine.<sup>[9]</sup>

#### Experimental Procedure:

- **Sample Collection:** Following oral administration of **Sulforidazine**, 24-hour urine samples are collected.<sup>[9]</sup>
- **Metabolite Separation:** The urinary metabolites are separated using high-performance liquid chromatography (h.p.l.c.).<sup>[9]</sup>
- **Metabolite Identification:** The separated metabolites are then analyzed and identified using mass spectrometry or gas chromatography-mass spectrometry (g.l.c.-mass spectrometry).<sup>[9]</sup> For certain metabolites, such as phenolic derivatives, silylation of the crude urinary extract may be performed prior to h.p.l.c.-mass spectrometry analysis with a plasmaspray interface to facilitate identification.<sup>[9]</sup>

## Mechanism of Action and Signaling Pathways

**Sulforidazine** is a typical antipsychotic, and its mechanism of action is believed to be similar to other drugs in this class, primarily through the blockade of dopamine D2 receptors in the brain. [8] As a metabolite of thioridazine, **Sulforidazine**, along with mesoridazine, is more potent than the parent compound. [1][2][3]

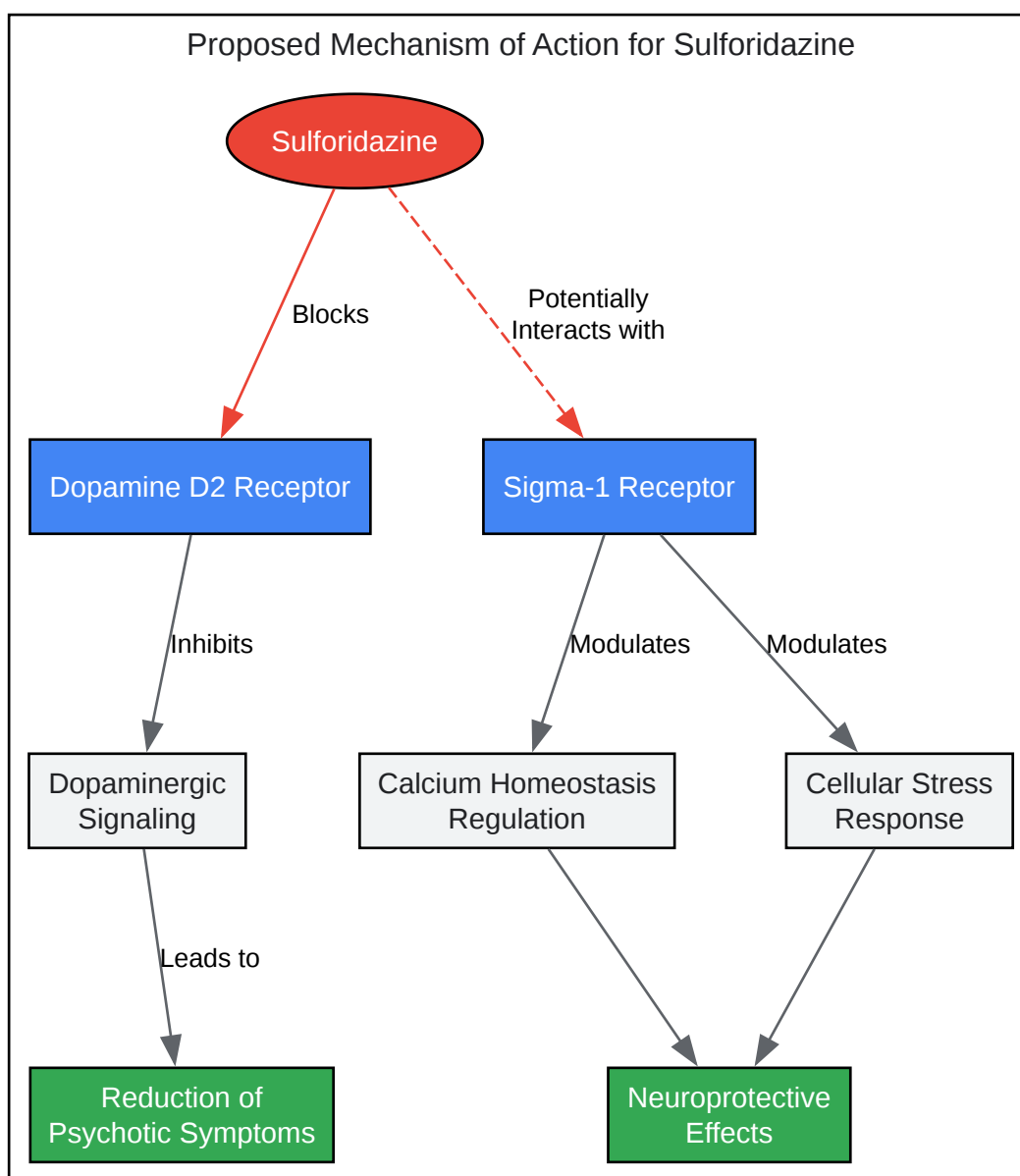
Experimental evidence indicates that **Sulforidazine** and its related metabolites can block striatal dopamine autoreceptors that are involved in modulating dopamine release. [10] The relative potencies in antagonizing the inhibitory effect of apomorphine on dopamine release are presented in the table below.

Compound	IC50 (nM)
Thioridazine	130
Mesoridazine	14.4
Sulforidazine	6.1

Data from a study on electrically evoked dopamine overflow from perfused rabbit striatal slices. [10]

The significantly greater potency of **Sulforidazine** and mesoridazine suggests that a substantial portion of the pharmacological effects of thioridazine may be attributable to its metabolism into these active compounds. [10]

In addition to dopamine receptor antagonism, there is evidence suggesting that phenothiazine compounds may interact with sigma-1 receptors. [8] These receptors are primarily located at the endoplasmic reticulum and are involved in regulating calcium homeostasis, protein folding, and cellular stress responses. [8] Activation of sigma-1 receptors can trigger neuroprotective mechanisms, including the modulation of ion channel function and the enhancement of cellular survival pathways. [8]



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*Diagram illustrating the primary and potential secondary mechanisms of action of **Sulfuridazine**.*

The potential interaction of **Sulfuridazine** with sigma-1 receptors may contribute to long-term therapeutic benefits beyond acute dopamine receptor antagonism, including neuroprotective effects.[8] Phenothiazines have been shown to suppress calcium mobilization from intracellular stores, an effect that may be mediated through sigma-1 receptor interactions.[8]

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